molecular formula C8H7Cl2O5P B14082917 4-Acetyl-2,6-dichlorophenyl dihydrogen phosphate CAS No. 128041-09-8

4-Acetyl-2,6-dichlorophenyl dihydrogen phosphate

Cat. No.: B14082917
CAS No.: 128041-09-8
M. Wt: 285.01 g/mol
InChI Key: UDOICACEEFJRLI-UHFFFAOYSA-N
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Description

Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- is a chemical compound with the molecular formula C8H7Cl2O5P and a molecular weight of 285.02 g/mol . . This compound is characterized by the presence of a phosphonooxy group attached to a dichlorophenyl ring, which is further connected to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- typically involves the reaction of 2,6-dichloro-4-acetylphenol with phosphoric acid or its derivatives . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems are often employed to maintain consistent production rates and high-quality output.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- involves its interaction with specific molecular targets and pathways. The phosphonooxy group can participate in phosphorylation reactions, affecting enzyme activity and signal transduction pathways. The dichlorophenyl ring may interact with cellular membranes and proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[3,5-dichloro-4-(phosphonooxy)phenyl]- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

128041-09-8

Molecular Formula

C8H7Cl2O5P

Molecular Weight

285.01 g/mol

IUPAC Name

(4-acetyl-2,6-dichlorophenyl) dihydrogen phosphate

InChI

InChI=1S/C8H7Cl2O5P/c1-4(11)5-2-6(9)8(7(10)3-5)15-16(12,13)14/h2-3H,1H3,(H2,12,13,14)

InChI Key

UDOICACEEFJRLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)OP(=O)(O)O)Cl

Origin of Product

United States

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